Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide
Overview
Description
Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide is a synthetic peptide substrate commonly used in biochemical assays. It is known for its application in determining the activity of various proteases, including chymotrypsin, cathepsin G, and peptidyl prolyl isomerase . The compound has a molecular formula of C36H40N6O9 and a molecular weight of 700.74 g/mol .
Mechanism of Action
Target of Action
The primary targets of Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide are enzymes such as chymotrypsin, human leukocyte cathepsin G, and peptidyl prolyl isomerase . These enzymes play crucial roles in various biological processes, including protein digestion and regulation of protein folding.
Mode of Action
This compound acts as a substrate for its target enzymes . The compound’s interaction with these enzymes leads to its cleavage, resulting in a change in color that can be measured spectrophotometrically. This color change is often used to determine the activity of the target enzymes.
Biochemical Pathways
The compound is involved in the enzymatic pathways of chymotrypsin, cathepsin G, and peptidyl prolyl isomerase . The cleavage of the compound by these enzymes can affect downstream processes, including the digestion of proteins and the regulation of protein folding.
Result of Action
The cleavage of this compound by its target enzymes results in a measurable color change . This change can be used to determine the activity of the enzymes, providing valuable information about their role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using coupling reagents such as HBTU or DIC and then added to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using techniques such as HPLC (high-performance liquid chromatography) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The succinimidyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Enzymes like chymotrypsin, cathepsin G, and peptidyl prolyl isomerase are commonly used.
Oxidation: Reducing agents such as sodium dithionite can be employed.
Substitution: Nucleophiles like amines or thiols can react with the succinimidyl group.
Major Products
Hydrolysis: Produces smaller peptide fragments and 4-nitroaniline.
Oxidation: Converts the nitro group to an amino group.
Substitution: Results in the formation of new peptide derivatives.
Scientific Research Applications
Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of proteases.
Biology: Employed in assays to study protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in diagnostic assays to detect protease activity in biological samples.
Industry: Applied in the development of pharmaceuticals and biotechnological products
Comparison with Similar Compounds
Similar Compounds
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Another chromogenic substrate used for similar applications.
N-Succinyl-Ala-Ala-Ala-p-nitroanilide: Used in assays for different proteases.
N-Succinyl-Ala-Ala-Pro-Val-p-nitroanilide: Specific for certain proteases like elastase
Uniqueness
Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide is unique due to its specific sequence, which makes it a preferred substrate for certain proteases like chymotrypsin and cathepsin G. Its ability to release a detectable chromophore upon cleavage makes it highly valuable in enzyme kinetics and diagnostic assays .
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-(4-nitro-N-[(2S)-1-oxo-3-phenyl-1-[[(2S)-pyrrolidine-2-carbonyl]amino]propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N6O9/c1-23(38-31(43)18-19-32(44)45)33(46)39-29(21-24-9-4-2-5-10-24)36(49)41(26-14-16-27(17-15-26)42(50)51)30(22-25-11-6-3-7-12-25)35(48)40-34(47)28-13-8-20-37-28/h2-7,9-12,14-17,23,28-30,37H,8,13,18-22H2,1H3,(H,38,43)(H,39,46)(H,44,45)(H,40,47,48)/t23-,28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCXJCIVUCYJKW-SUFMYBPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CC3=CC=CC=C3)C(=O)NC(=O)C4CCCN4)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@@H]4CCCN4)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155985 | |
Record name | Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128802-73-3 | |
Record name | Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128802733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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